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Compound of Interest

Compound Name: PP2A Cancerous-IN-1

Cat. No.: B15073491 Get Quote

An important clarification on "PP2A-Cancerous-IN-1": Initial searches for "PP2A-Cancerous-IN-

1" as a small molecule activator did not yield a specific compound with this name. Instead, the

scientific literature refers to the "Cancerous Inhibitor of PP2A" (CIP2A), an endogenous protein

that inhibits the function of Protein Phosphatase 2A (PP2A) and is frequently overexpressed in

various cancers. Therefore, this guide will focus on comparing true small molecule activators of

PP2A, a promising therapeutic strategy to counteract the effects of inhibitors like CIP2A.

This guide provides a comparative overview of prominent small molecule PP2A activators,

including the Small Molecule Activators of PP2A (SMAPs) like DT-061 and SMAP-2 (also

known as DT-1154 or DBK-1154), iHAP1, and Fingolimod (FTY720). The information is

intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Performance Comparison
The activation of PP2A by small molecules can occur through various mechanisms, leading to

different downstream effects. The following table summarizes the key characteristics of

different PP2A activators. It is important to note that some of the reported mechanisms,

particularly for iHAP1 and DT-061, are currently a subject of scientific debate, with some

studies suggesting their cytotoxic effects may be independent of PP2A activation.
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Activator
Class

Example
Compound(s)

Proposed
Mechanism of
Action

Reported
Cellular
Effects

Quantitative
Data

SMAPs

DT-061, SMAP-2

(DT-1154, DBK-

1154)

Binds to the

PP2A Aα scaffold

subunit, inducing

a conformational

change that

promotes the

assembly and

activation of the

PP2A

holoenzyme.[1]

[2]

Induces

apoptosis,

inhibits cell

proliferation, and

reduces tumor

growth in various

cancer models.

[2][3]

Dephosphorylate

s key

oncoproteins like

AKT and ERK.[3]

DT-061: IC50 for

cell viability in

HCC827 and

H3255 lung

cancer cell lines

are 14.3 µM and

12.4 µM,

respectively.

IC50 in FL5.12

cells is 15.2 µM.

SMAP-2: IC50

for cell viability in

LNCaP and

22Rv1 prostate

cancer cell lines

are 16.9 µM and

14.1 µM,

respectively.

Binding Affinity:

The dissociation

constant (Kd) of

a SMAP for the

PP2A A subunit

is reported to be

235 nM.

iHAP1 iHAP1 Proposed to

allosterically

assemble a

specific PP2A

heterotrimeric

holoenzyme

containing the

B56ε regulatory

Induces cell

cycle arrest and

apoptosis in

cancer cells.

EC50 values for

growth inhibition

in various cancer

cell lines are

reported, but

direct EC50 for

PP2A activation

is not
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subunit, leading

to the

dephosphorylatio

n of MYBL2 and

prometaphase

arrest.

consistently

available.

Fingolimod FTY720

Indirectly

activates PP2A

by disrupting the

interaction

between the

PP2A catalytic

subunit and its

endogenous

inhibitor, SET.

Induces

apoptosis and

inhibits

proliferation of

cancer cells. Can

overcome drug

resistance in

some cancer

models.

PP2A Activation:

FTY720 and its

active

metabolite,

FTY720-P, have

been shown to

activate PP2A in

human

monocytes, with

maximal activity

observed at

different time

points. Specific

EC50 values for

PP2A activation

are not

consistently

reported across

studies.

Controversy surrounding iHAP1 and DT-061: Recent studies have challenged the primary

mechanism of action for iHAP1 and DT-061. Some research suggests that the cytotoxicity of

iHAP1 is due to its activity as a microtubule poison, leading to mitotic arrest independent of

PP2A. Similarly, DT-061 has been reported to induce disruption of the Golgi apparatus and

endoplasmic reticulum, suggesting its anti-cancer effects may stem from these off-target

activities. These findings highlight the importance of further investigation to fully elucidate the

mechanisms of these compounds.

Signaling Pathways and Experimental Workflows
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Visualizing the complex interactions within signaling pathways and the steps of experimental

procedures is crucial for understanding the action and evaluation of these compounds.

SMAPs (e.g., DT-061)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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